

Clarification Regarding "DNA31"

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Compound of Interest

Compound Name: **DNA31**

Cat. No.: **B10824799**

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Initial research indicates that "**DNA31**" refers to the 31st International Conference on DNA Computing and Molecular Programming, an academic event focused on the latest advancements in information-based molecular systems.[\[1\]](#) It is not a specific chemical compound, reagent, or drug used in laboratory research for which a stock solution would be prepared.

Therefore, this document provides a representative protocol for the preparation of a generic DNA stock solution, a common procedure in research laboratories. The following application notes and protocols are based on standard laboratory practices for handling and preparing DNA solutions from commercially available sources, such as salmon sperm DNA, which is often used as a standard.

Application Notes for Generic DNA Stock Solution

Introduction

Deoxyribonucleic acid (DNA) is a fundamental molecule in biological research, utilized in a vast array of applications including as a substrate for enzymes in DNA repair studies, for chromatin reconstitution, and as a standard in various molecular biology assays.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The preparation of a stable and accurately concentrated DNA stock solution is a critical first step for the reproducibility of experimental results. This document outlines the materials, protocols, and storage conditions for preparing a standard DNA stock solution.

Data Presentation

The following table summarizes key quantitative parameters for the preparation and storage of a standard DNA stock solution.

Parameter	Value	Notes
Stock Solution		
Starting Material	Desiccated Salmon Sperm DNA	A common, commercially available source for preparing generic DNA solutions. [6]
Initial Concentration	1 g in 100 ml H ₂ O (10 mg/ml)	Initial dissolving step before purification and final concentration adjustment. [6]
Final Stock Concentration	10 mg/ml	A typical high-concentration stock. Can be diluted for various working concentrations. [6]
Solvents & Buffers		
Dissolving Buffer	Nuclease-free water	High-quality, sterile water is crucial to prevent enzymatic degradation. [6]
Extraction Buffer	TE-saturated phenol (pH 8.0)	Used for protein extraction during DNA purification. [6]
Salt for Precipitation	NaCl (final concentration 100 mM)	Added before ethanol precipitation to aid in DNA recovery. [6]
Storage Conditions		
Short-term Storage	4°C	Suitable for solutions that will be used within a few days.
Long-term Storage	-20°C or -80°C	-80°C is considered a gold standard for preserving DNA integrity over extended periods. [7]
Lyophilized (dried) DNA	Room temperature (in a cool, dark, dry place)	Lyophilization offers a stable, long-term storage option

without the need for freezers.

[7][8]

In Solvent (DMSO)	-80°C (for up to 1 year)	Example from a small molecule, but general principle of frozen storage in solvent applies.[9]
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Stability		
In Aqueous Solution	Prone to degradation at room temperature	Instability is due to nucleases and chemical degradation.[10]
In Glycerol (99%)	Stable, maintains double-helical structure	Demonstrates that water is not the only solvent capable of maintaining DNA structure.[11]
In Ionic Liquids	High solubility and long-term stability	Certain ionic liquids can dissolve high concentrations of DNA and maintain its stability for over a year at room temperature.[12][13]
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Experimental Protocols

Protocol 1: Preparation of a 10 mg/ml DNA Stock Solution from Salmon Sperm DNA

This protocol describes the preparation of a purified, high-concentration DNA stock solution from desiccated salmon sperm DNA.[6]

Materials:

- Desiccated salmon sperm DNA
- Nuclease-free water
- NaCl
- TE-saturated phenol (pH 8.0)

- 100% Ethanol, ice-cold
- 70% Ethanol, ice-cold
- Sterile, nuclease-free microcentrifuge tubes and glassware
- Magnetic stirrer and stir bar
- Spectrophotometer or fluorometer for DNA quantification
- Sonicator or syringe with a 16-18 gauge needle
- Agarose gel electrophoresis system

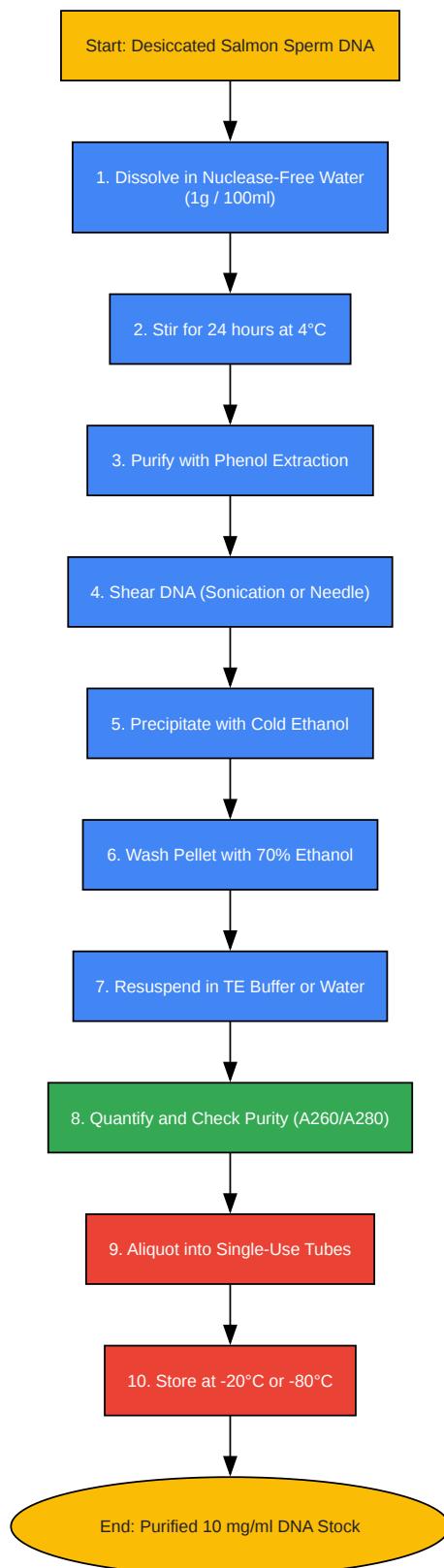
Procedure:

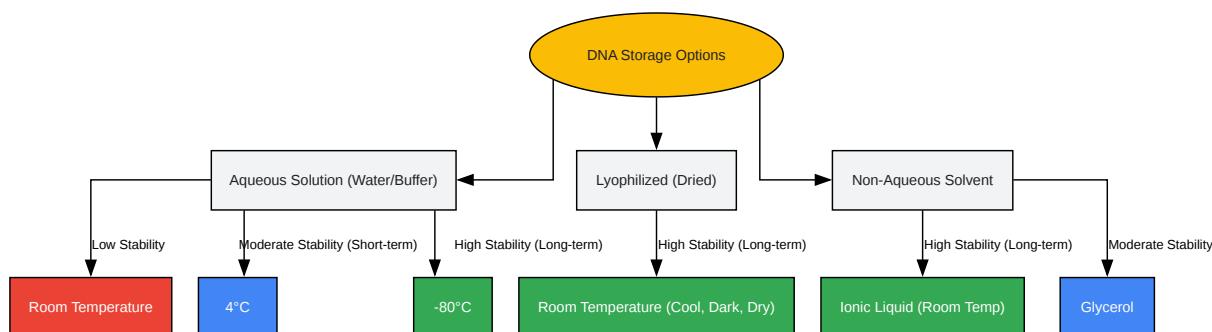
- Dissolution:
 1. In a sterile beaker, dissolve 1 g of desiccated salmon sperm DNA in 100 ml of nuclease-free water.
 2. Add a sterile magnetic stir bar and stir the solution for at least 24 hours at 4°C to ensure complete dissolution. The solution will be highly viscous.
- Purification:
 1. Add NaCl to a final concentration of 100 mM.
 2. Transfer the DNA solution to a sterile container and add an equal volume of TE-saturated phenol (pH 8.0).
 3. Mix gently by inverting the container for 10 minutes. Avoid vigorous shaking to prevent excessive shearing of the DNA.
 4. Centrifuge at 5,000 x g for 15 minutes at 4°C to separate the aqueous and organic phases.
 5. Carefully transfer the upper aqueous phase containing the DNA to a new sterile container.

- Shearing (Optional but Recommended):
 - To reduce the viscosity and create more manageable DNA fragment sizes, shear the DNA by either:
 - Sonication: Use a sonicator with appropriate settings to fragment the DNA to the desired size range.
 - Needle Shearing: Repeatedly pass the DNA solution (10-20 times) through a 16-18 gauge needle.^[6]
 - Analyze the size of the sheared DNA on an agarose gel alongside a DNA ladder.
- Precipitation and Concentration:
 1. Add 2 to 2.5 volumes of ice-cold 100% ethanol to the DNA solution.
 2. Mix gently by inversion until the DNA precipitates out of solution.
 3. Spool the precipitated DNA onto a sterile glass rod or pellet the DNA by centrifugation at 10,000 x g for 15 minutes at 4°C.
 4. Wash the DNA pellet twice with ice-cold 70% ethanol, centrifuging after each wash.
 5. Air-dry the pellet for 10-15 minutes to remove residual ethanol. Do not over-dry, as this can make resuspension difficult.
- Final Resuspension and Quantification:
 1. Resuspend the DNA pellet in a sufficient volume of nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) to achieve a final concentration of 10 mg/ml. This may require gentle heating at 37°C or overnight incubation at 4°C.
 2. Determine the final DNA concentration and purity using a spectrophotometer (measuring absorbance at 260 and 280 nm) or a fluorometric method. An A260/A280 ratio of ~1.8 is indicative of pure DNA.
- Storage:

1. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
2. Store the aliquots at -20°C or -80°C for long-term use.

Visualizations





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